chemical structure of Boc-D-threo-3-phenylserine
chemical structure of Boc-D-threo-3-phenylserine
This guide is structured as an advanced technical whitepaper designed for researchers and process chemists. It prioritizes structural rigor, synthetic methodology, and analytical validation.
Structural Characterization, Synthetic Pathways, and Analytical Validation
Executive Summary & Molecular Architectonics
Boc-D-threo-3-phenylserine is a protected non-proteinogenic amino acid serving as a critical chiral building block in the synthesis of complex peptidomimetics, antibiotics (e.g., vancomycin derivatives), and protease inhibitors. Its structural complexity arises from the presence of two contiguous stereogenic centers (
Chemical Identity
| Parameter | Specification |
| IUPAC Name | (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid |
| Common Name | Boc-D-threo-3-phenylserine |
| CAS Number | 102507-18-6 |
| Molecular Formula | |
| Molecular Weight | 281.31 g/mol |
| Stereochemistry | D-configuration at |
Stereochemical Definition: The "Threo" Distinction
The term "threo" is derived from the sugar threose and indicates that, in a Fischer projection, the heteroatoms (amino and hydroxyl groups) reside on opposite sides of the carbon backbone.[1] For the D- isomer (which fixes the amino group on the right), the "threo" relationship mandates the hydroxyl group be on the left.
-
D-erythro: (2R, 3R) – Substituents on the same side.
-
D-threo: (2R, 3S) – Substituents on opposite sides.
Figure 1: Stereochemical relationships between phenylserine isomers. The target molecule (Blue) possesses the (2R, 3S) configuration.
Synthetic Pathways & Process Chemistry
The synthesis of Boc-D-threo-3-phenylserine generally proceeds via the formation of the free amino acid followed by N-terminal protection. The critical challenge is establishing the threo diastereoselectivity during the C-C bond formation.
Primary Route: Copper(II)-Catalyzed Aldol Condensation
The classic route utilizes a glycine-copper(II) complex. The metal center coordinates both the glycine and the benzaldehyde, favoring the thermodynamically stable threo isomer via a Zimmerman-Traxler-like transition state.
Reaction Scheme:
-
Complexation: Glycine +
+ Base Copper-Glycinate enolate. -
Aldol Addition: Reaction with Benzaldehyde
threo/erythro mixture (often favoring threo > 3:1). -
Decomplexation: Acid hydrolysis or ion exchange removes Copper.
-
Resolution: Enzymatic resolution (e.g., using Penicillin G acylase) or chiral salt crystallization to isolate the D-threo isomer.
-
Protection: Reaction with Di-tert-butyl dicarbonate (
).
Protocol: Boc-Protection of D-threo-3-phenylserine
Prerequisite: Pure D-threo-3-phenylserine zwitterion.
Reagents:
-
D-threo-3-phenylserine (1.0 eq)
- (1.1 eq)
-
(2.0 eq) or
(2.5 eq) -
Solvent: 1:1 Dioxane/Water or THF/Water
Step-by-Step Methodology:
-
Dissolution: Suspend D-threo-3-phenylserine (10 mmol) in water (15 mL) and dioxane (15 mL).
-
Basification: Cool to 0°C. Add 1N NaOH dropwise to adjust pH to ~10-11. The solution should become clear as the zwitterion is deprotonated.
-
Addition: Add
(11 mmol) dissolved in a minimal amount of dioxane dropwise over 20 minutes. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12-18 hours. Monitor pH periodically; maintain >9 by adding small aliquots of NaOH if necessary.
-
Work-up:
-
Evaporate dioxane under reduced pressure.
-
Wash the aqueous phase with Ethyl Acetate (
mL) to remove unreacted and non-polar impurities. -
Critical Step: Acidify the aqueous layer carefully with 1N
or citric acid to pH 2-3 at 0°C. (Avoid strong mineral acids like HCl if possible to prevent Boc cleavage, though rapid extraction is usually safe). -
Extract the product into Ethyl Acetate (
mL).
-
-
Isolation: Dry combined organics over
, filter, and concentrate to yield the crude Boc-amino acid. Recrystallize from EtOAc/Hexanes.
Figure 2: Process flow for the N-Boc protection of the zwitterionic precursor.
Analytical Validation (E-E-A-T)
Distinguishing the threo isomer from the erythro isomer is the most common analytical hurdle.
Nuclear Magnetic Resonance (NMR)
The vicinal coupling constant (
| Isomer | Conformational Logic | |
| Threo (Target) | 4.0 – 5.5 Hz | Favors a gauche conformation due to intramolecular H-bonding (in non-polar solvents) or specific solvation. |
| Erythro | 9.0 – 10.0 Hz | Favors an anti-periplanar conformation to minimize steric clash between the phenyl and carboxylate groups. |
Note: In
Optical Rotation
Specific rotation is highly solvent and concentration-dependent.
-
Literature Value (Free Acid D-threo):
to ( ). -
Boc-Derivative: Expect
values to differ significantly. Always compare against a certified reference standard (CRS) for enantiomeric excess (ee) determination.
HPLC Method for Diastereomeric Purity
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA.
-
Detection: UV at 254 nm (Phenyl absorption).
-
Separation: The threo and erythro isomers typically have distinct retention times (
), allowing for precise quantification of diastereomeric excess (de).
Utility in Drug Discovery[5][7][8][9]
Boc-D-threo-3-phenylserine is not merely a reagent; it is a scaffold encoder.
-
Vancomycin Aglycon Synthesis: The D-threo-3-phenylserine motif mimics the specialized amino acids found in the binding pocket of vancomycin-group antibiotics.
-
Protease Inhibitors: The hydroxy-ethylene isostere (derived from reduction of the phenylserine) is a transition-state mimic for aspartyl proteases (e.g., HIV protease, BACE1).
-
Peptide Rigidification: Incorporating phenylserine into a peptide backbone restricts conformational freedom via the
and torsion angles, often locking bioactive peptides into their high-affinity conformation.
References
-
Structural Confirmation & Stereochemistry
-
Synthesis & Enzymatic Resolution
-
Misono, H., et al. "Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1." Applied Microbiology and Biotechnology, 2005.
-
-
NMR Analysis of Diastereomers
-
Kingsbury, C.A. "Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy."[3] Journal of Organic Chemistry. (Foundational text on J-coupling in 1,2-disubstituted systems).
-
-
Boc-Protection Protocols
-
Organic Syntheses, Coll. Vol. 6, p.203 (1988); Vol. 57, p.45 (1977). (Standard Boc-protection methodologies).
-
